2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide
Description
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide is a triazolopyrimidine derivative characterized by a fused bicyclic heterocyclic core (triazolo[4,3-c]pyrimidin-3-one) substituted with a 3,5-dimethylphenylamino group at position 5, a methyl group at position 7, and an N-phenylacetamide moiety at position 2.
Properties
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-9-15(2)11-18(10-14)25-21-23-16(3)12-19-26-27(22(30)28(19)21)13-20(29)24-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHYZUCFLXXDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of suitable amines with formamidine derivatives.
Coupling Reactions: The triazole and pyrimidine rings are then coupled together using reagents such as phosphorus oxychloride or other coupling agents.
Substitution Reactions: The final compound is obtained by introducing the desired substituents through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Molecular Formula : C₂₂H₂₁FN₆O₂ (vs. C₂₃H₂₃N₅O₂ for the target compound)
- Substituent Variations: Position 5: 4-Fluorophenylamino group (vs. 3,5-dimethylphenylamino) Acetamide Side Chain: N-(2,5-dimethylphenyl) (vs. N-phenyl)
- The 2,5-dimethylphenyl substituent on the acetamide increases steric bulk, which may reduce metabolic clearance compared to the simpler phenyl group in the target compound .
2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic Acid
- Core Structure : Oxazolo[5,4-d]pyrimidine (vs. triazolo[4,3-c]pyrimidine)
- Substituents: Methylaminoacetic acid chain (vs. N-phenylacetamide)
- The carboxylic acid group enhances solubility but limits blood-brain barrier permeability compared to the acetamide group in the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide is part of the triazolopyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a triazolo[4,3-c]pyrimidine core with an anilino group and an acetamide moiety. Its molecular formula is , with a molecular weight of 416.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O2 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 1251594-19-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The triazolopyrimidine core enhances binding affinity to target proteins involved in various cellular processes. Notably, it has been investigated for:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes that play crucial roles in cancer cell proliferation.
- Receptor Interaction : It may modulate receptor activity linked to inflammatory responses and other signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines with promising results:
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of A549 (lung carcinoma) and MCF7 (breast cancer) cell lines with IC50 values indicating effective cytotoxicity (e.g., IC50 < 10 µM) .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Study Findings : It exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown anti-inflammatory properties:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
Research Findings
A variety of studies have explored the biological activities of similar compounds within the triazolopyrimidine class. These findings contribute to understanding the potential applications of the compound in therapeutic settings.
Comparative Studies
| Compound | Activity Type | IC50/Effective Dose |
|---|---|---|
| 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl... | Anticancer | <10 µM |
| Similar Triazolopyrimidines | Antimicrobial | 32 - 128 µg/mL |
| Related Compounds | Anti-inflammatory | Dose-dependent |
Q & A
Q. What are the critical steps in synthesizing 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide?
The synthesis involves multi-step reactions typical for triazolopyrimidine derivatives:
- Core construction : Formation of the triazolopyrimidine core via cyclization of precursor heterocycles under controlled pH (6.5–7.5) and temperature (70–100°C), often using ethanol or DMF as solvents .
- Functionalization : Introduction of the 3,5-dimethylphenylamino group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Acetamide coupling : Reaction of the intermediate with phenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized structurally, and what analytical methods are essential?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.5–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ ~465.2 g/mol) .
- IR spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (oxo and acetamide) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Limited aqueous solubility; best dissolved in DMSO or DMF for biological assays. Ethanol or dichloromethane is used for synthetic steps .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent oxidation of the triazole ring .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 3,5-dimethylphenylamino group?
Yield optimization strategies include:
- Catalyst screening : Use of palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination, improving coupling efficiency by 15–20% .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Temperature control : Reactions at 80–90°C balance speed and side-product formation . Contradictory data on optimal conditions (e.g., ethanol vs. DMF) suggest pilot studies are critical .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches:
- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for DMSO concentrations (<0.1%) .
- HPLC purity validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Orthogonal assays : Cross-validate activity using SPR (surface plasmon resonance) for binding affinity and enzymatic assays for functional inhibition .
Q. How can computational modeling predict biological targets for this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, CDK2) based on the triazolopyrimidine core’s affinity for ATP-binding pockets .
- QSAR studies : Correlate substituent effects (e.g., methyl vs. fluorine groups) with activity trends from similar compounds (e.g., IC differences in triazolopyrimidine derivatives) .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize high-confidence targets .
Q. Table 1: Comparative Reactivity of Amine Coupling Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc) | DMF | 78 | 92 | |
| Nucleophilic Substitution | None | Ethanol | 65 | 85 |
Q. Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Integration | Assignment |
|---|---|---|---|
| Methyl (CH) | 2.1–2.5 | 6H | 3,5-dimethylphenyl |
| Aromatic (Ar-H) | 6.5–7.8 | 5H | Phenylacetamide |
| NH (amide) | 10.2 | 1H | Acetamide linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
